4-{[2-(4-Methylphenyl)quinazolin-4-yl]amino}benzoic acid
Overview
Description
4-{[2-(4-Methylphenyl)quinazolin-4-yl]amino}benzoic acid is a compound that belongs to the quinazolinone family. Quinazolinones are heterocyclic compounds known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . This compound features a quinazoline core structure, which is fused with a benzene ring and substituted with a 4-methylphenyl group and an amino benzoic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[2-(4-Methylphenyl)quinazolin-4-yl]amino}benzoic acid typically involves the amidation and cyclization of anthranilic acid derivatives. The process begins with the coupling of anthranilic acid derivatives with the appropriate acid chloride to form substituted anthranilates. These intermediates undergo cyclization by treatment with acetic anhydride under reflux conditions to yield benzoxazin-4-ones. Subsequent treatment with ammonia solution affords the quinazolinone derivatives .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-{[2-(4-Methylphenyl)quinazolin-4-yl]amino}benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, particularly at the quinazoline core and the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles such as amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone N-oxides, while reduction can produce dihydroquinazolinones.
Scientific Research Applications
4-{[2-(4-Methylphenyl)quinazolin-4-yl]amino}benzoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex quinazolinone derivatives.
Biology: Investigated for its potential antimicrobial and anticancer activities.
Medicine: Explored as a lead compound for developing new therapeutic agents targeting various diseases.
Industry: Utilized in the development of agrochemicals and veterinary products due to its biological activity.
Mechanism of Action
The mechanism of action of 4-{[2-(4-Methylphenyl)quinazolin-4-yl]amino}benzoic acid involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For instance, it may inhibit kinases involved in cell signaling pathways, thereby exerting anticancer activity .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Methylphenyl)quinazolin-4(1H)-one
- 2-(4-Fluorophenyl)-2,3-dihydroquinazolin-4(1H)-one
Uniqueness
4-{[2-(4-Methylphenyl)quinazolin-4-yl]amino}benzoic acid is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other quinazolinone derivatives. Its combination of a quinazoline core with an amino benzoic acid moiety enhances its potential as a versatile intermediate in synthetic chemistry and a promising candidate in drug discovery .
Properties
IUPAC Name |
4-[[2-(4-methylphenyl)quinazolin-4-yl]amino]benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O2/c1-14-6-8-15(9-7-14)20-24-19-5-3-2-4-18(19)21(25-20)23-17-12-10-16(11-13-17)22(26)27/h2-13H,1H3,(H,26,27)(H,23,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAPUKHLIKVDLOP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=N2)NC4=CC=C(C=C4)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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